molecular formula C9H13NO B13055569 (S)-4-(1-Aminopropyl)phenol

(S)-4-(1-Aminopropyl)phenol

Cat. No.: B13055569
M. Wt: 151.21 g/mol
InChI Key: WTQZYHPAVNTISM-VIFPVBQESA-N
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Description

(S)-4-(1-Aminopropyl)phenol is a chiral aromatic amine derivative characterized by a phenol group substituted with a propylamine chain at the para position. The compound’s stereochemistry (S-configuration) and phenolic hydroxyl group contribute to its reactivity and interactions in biological systems.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-[(1S)-1-aminopropyl]phenol

InChI

InChI=1S/C9H13NO/c1-2-9(10)7-3-5-8(11)6-4-7/h3-6,9,11H,2,10H2,1H3/t9-/m0/s1

InChI Key

WTQZYHPAVNTISM-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)O)N

Canonical SMILES

CCC(C1=CC=C(C=C1)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(1-Aminopropyl)phenol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound using a suitable reducing agent. Another method includes the use of transaminase enzymes to catalyze the conversion of precursor molecules into the desired product .

Industrial Production Methods: Industrial production of (S)-4-(1-Aminopropyl)phenol typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of immobilized transaminases has been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: (S)-4-(1-Aminopropyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

(S)-4-(1-Aminopropyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (S)-4-(1-Aminopropyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs in the Aminophenol Class

The following table compares (S)-4-(1-Aminopropyl)phenol with other aminophenol derivatives and related compounds:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Availability Key Functional Groups
(S)-4-(1-Aminopropyl)phenol HCl C₉H₁₄ClNO N/A 195.67 Discontinued Phenol, primary amine (S-configuration)
N-(5-Amino-2-methylphenyl)propanamide C₁₀H₁₄N₂O 436089-02-0 178.24 Available (10 g) Amide, secondary amine, methyl group
2,6-Dinitrophenol C₆H₄N₂O₅ 573-56-8 184.11 Commercial Phenol, nitro groups (meta-para)
4-(1-Aminopropyl)phenol (racemic) C₉H₁₃NO N/A 151.21 Synthesized on demand Phenol, primary amine (racemic)

Key Observations :

  • Chirality: The (S)-enantiomer of 4-(1-Aminopropyl)phenol distinguishes it from racemic mixtures, which may exhibit divergent biological activity or receptor binding .
  • Functional Groups: Unlike N-(5-Amino-2-methylphenyl)propanamide, (S)-4-(1-Aminopropyl)phenol lacks an amide bond, making it more reactive in nucleophilic reactions .
  • Acidity: The phenolic -OH group in (S)-4-(1-Aminopropyl)phenol (pKa ~10) contrasts with the stronger acidity of 2,6-dinitrophenol (pKa ~4), attributed to electron-withdrawing nitro groups in the latter .

Physicochemical Properties

A comparative analysis of thermodynamic and solubility data reveals:

Property (S)-4-(1-Aminopropyl)phenol HCl 4-(1,1-Dimethylpropyl)phenol 2-Fluoro-6-methoxy-4-methylphenol
Boiling Point (°C) N/A 313 ± 0.5 N/A
Solubility in Water Moderate (HCl salt) Low (hydrophobic tert-alkyl chain) Low (fluoro and methyl substituents)
Melting Point Not reported 87.4 ± 0.5 Not reported

Insights :

  • The hydrochloride salt form enhances water solubility compared to neutral analogs like 4-(1,1-dimethylpropyl)phenol, which is hydrophobic due to its branched alkyl chain .
  • Steric hindrance from the tert-alkyl group in 4-(1,1-dimethylpropyl)phenol reduces its reactivity in electrophilic substitution reactions compared to (S)-4-(1-Aminopropyl)phenol .

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